molecular formula C9H16N2O2 B068023 (3S,8aS)-Methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate CAS No. 182072-49-7

(3S,8aS)-Methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate

Cat. No.: B068023
CAS No.: 182072-49-7
M. Wt: 184.24 g/mol
InChI Key: NPRJZFPRCHQZLI-YUMQZZPRSA-N
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Description

Pyrrolo[1,2-a]pyrazine-3-carboxylic acid, octahydro-, methyl ester, (3S-cis)-(9CI) is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrrolo[1,2-a]pyrazine derivatives typically involves cyclization, ring annulation, cycloaddition, and direct C-H arylation . One common method includes the cross-coupling of pyrrole rings with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to form N-propargylenaminones, and finally, intramolecular cyclization catalyzed by Cs2CO3/DMSO to obtain the desired pyrrolo[1,2-a]pyrazine derivatives .

Industrial Production Methods: Industrial production methods for pyrrolo[1,2-a]pyrazine derivatives often involve scalable synthetic routes that ensure high yield and purity. These methods may include the use of transition-metal-free strategies and solid-phase synthesis techniques to optimize the production process .

Mechanism of Action

Properties

CAS No.

182072-49-7

Molecular Formula

C9H16N2O2

Molecular Weight

184.24 g/mol

IUPAC Name

methyl (3S,8aS)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine-3-carboxylate

InChI

InChI=1S/C9H16N2O2/c1-13-9(12)8-6-11-4-2-3-7(11)5-10-8/h7-8,10H,2-6H2,1H3/t7-,8-/m0/s1

InChI Key

NPRJZFPRCHQZLI-YUMQZZPRSA-N

SMILES

COC(=O)C1CN2CCCC2CN1

Isomeric SMILES

COC(=O)[C@@H]1CN2CCC[C@H]2CN1

Canonical SMILES

COC(=O)C1CN2CCCC2CN1

Origin of Product

United States

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